molecular formula C11H15ClN2O3S B1521553 Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate CAS No. 1188262-79-4

Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate

Cat. No.: B1521553
CAS No.: 1188262-79-4
M. Wt: 290.77 g/mol
InChI Key: JZQDNWSITRXIJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a halogenated ketone.

    Amidation: The thiazole intermediate is then reacted with 4-chlorobutanoyl chloride in the presence of a base such as triethylamine to form the 4-chlorobutanamido derivative.

    Esterification: Finally, the compound is esterified with ethyl bromoacetate under basic conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the butyl side chain can be substituted with other nucleophiles, such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Oxidation: Agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Substitution: Products with various functional groups replacing the chlorine atom.

    Hydrolysis: 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetic acid.

    Oxidation/Reduction: Modified thiazole derivatives with altered oxidation states.

Scientific Research Applications

Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate is used in several scientific research areas:

    Proteomics: As a reagent for labeling and modifying proteins to study their structure and function.

    Medicinal Chemistry: In the development of new pharmaceuticals, particularly those targeting bacterial infections due to its thiazole moiety.

    Biological Studies: Investigating its effects on cellular processes and pathways.

    Industrial Applications: Potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate exerts its effects is largely dependent on its interaction with biological molecules. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The amide linkage and ester group allow for further modifications, enhancing its binding affinity and specificity for various molecular targets.

Comparison with Similar Compounds

Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate can be compared with other thiazole-containing compounds, such as:

    Thiamine (Vitamin B1): Essential for metabolic processes, but lacks the chlorobutanamido and ester functionalities.

    Sulfonamide Antibiotics: Contain a sulfonamide group instead of an amide, used widely in antibacterial treatments.

    Benzothiazoles: Similar ring structure but with different substituents, used in various chemical and pharmaceutical applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[2-(4-chlorobutanoylamino)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-2-17-10(16)6-8-7-18-11(13-8)14-9(15)4-3-5-12/h7H,2-6H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQDNWSITRXIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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